N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
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Overview
Description
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide: is a synthetic organic compound characterized by the presence of an ethoxyphenyl group, a fluorobenzamide moiety, and an amino-oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide typically involves the following steps:
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Formation of the Ethoxyphenyl Amine Intermediate
Starting Material: 4-ethoxyaniline.
Reaction: Nitration followed by reduction to obtain 4-ethoxyphenylamine.
Conditions: Nitration using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin and hydrochloric acid.
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Coupling with Fluorobenzoyl Chloride
Starting Material: 2-fluorobenzoyl chloride.
Reaction: Acylation of the ethoxyphenylamine with 2-fluorobenzoyl chloride.
Conditions: Typically carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
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Formation of the Final Product
Reaction: The intermediate is then reacted with an appropriate oxoethylating agent.
Conditions: This step may involve heating and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction can yield amines or alcohols depending on the functional groups present.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Probes: Utilized in the development of probes for studying enzyme activity and protein interactions.
Medicine
Pharmaceutical Development: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.
Industry
Material Science: Employed in the creation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide exerts its effects is largely dependent on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering signal transduction pathways.
Modifying Protein Function: Through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide
Uniqueness
N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity compared to similar compounds with different substituents. This uniqueness can affect its binding affinity, solubility, and overall biological activity.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-13-9-7-12(8-10-13)20-16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICHKNNJAFNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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